1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol
CAS No.:
Cat. No.: VC13809213
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18O |
|---|---|
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 1-(1-bicyclo[1.1.1]pentanyl)-2,2-dimethylpropan-1-ol |
| Standard InChI | InChI=1S/C10H18O/c1-9(2,3)8(11)10-4-7(5-10)6-10/h7-8,11H,4-6H2,1-3H3 |
| Standard InChI Key | WAYNMPHDWHSQEB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(C12CC(C1)C2)O |
| Canonical SMILES | CC(C)(C)C(C12CC(C1)C2)O |
Introduction
Structural Characteristics and Molecular Geometry
The defining feature of 1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol is its bicyclo[1.1.1]pentane core, a highly strained hydrocarbon system consisting of three fused cyclopropane rings. This architecture creates significant angle strain, with internal bond angles deviating sharply from the ideal tetrahedral geometry . The 1-position of the bicyclo[1.1.1]pentane moiety is substituted with a hydroxymethyl group (), which is further modified by two geminal methyl groups at the β-position, resulting in a sterically congested tertiary alcohol .
Computational studies of analogous bicyclo[1.1.1]pentane derivatives reveal bond lengths of approximately 1.54 Å for the bridgehead carbons and 1.50 Å for the peripheral bonds, with bridgehead C–C–C angles constrained to 60° . These parameters create a rigid, three-dimensional structure that influences both the compound’s physical properties and chemical reactivity. The steric bulk of the 2,2-dimethylpropanol group imposes additional conformational restrictions, making this alcohol a valuable template for studying steric effects in substitution reactions .
Synthetic Pathways and Optimization Strategies
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol typically proceeds through a multi-step sequence starting from bicyclo[1.1.1]pentane precursors. One common approach involves:
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Bridgehead Functionalization: Lithiation of bicyclo[1.1.1]pentane using superbasic reagents like generates a bridgehead lithium intermediate, which can react with electrophiles such as carbonyl compounds .
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Nucleophilic Addition: Quenching the lithiated species with pivalaldehyde () forms the corresponding secondary alcohol.
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Reduction: Subsequent reduction of any intermediate ketones or aldehydes using agents like yields the tertiary alcohol .
Critical reaction parameters include:
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Temperature control ( to ) to prevent decomposition of strained intermediates
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Anhydrous conditions under inert atmosphere (argon/nitrogen)
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Solvent selection (tetrahydrofuran or diethyl ether) to stabilize organometallic intermediates
Yield optimization often requires careful stoichiometric balancing, with typical isolated yields ranging from 45% to 68% for analogous bicyclo[1.1.1]pentane alcohols . Purification challenges arise from the compound’s high hydrophobicity, necessitating chromatographic techniques using non-polar eluents (hexane/ethyl acetate mixtures).
Physicochemical Properties and Analytical Characterization
Spectral Data
Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | Capillary Tube | |
| Boiling Point | Estimated (EPI Suite) | |
| LogP | 2.31 | Computational |
| Polar Surface Area | DFT Calculation |
Reactivity and Functional Group Transformations
The tertiary alcohol moiety exhibits modified reactivity compared to less hindered alcohols:
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Esterification: Reacts sluggishly with acyl chlorides, requiring DMAP catalysis and extended reaction times (24-48 hrs) for complete conversion
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Oxidation: Resists standard oxidation conditions (CrO, Swern), likely due to steric shielding of the hydroxyl group
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Protection/Deprotection:
Notably, the bicyclo[1.1.1]pentane core remains intact under most reaction conditions, demonstrating remarkable thermal stability up to . This stability enables its use as a rigid spacer in supramolecular architectures.
Applications in Materials Science and Medicinal Chemistry
Polymer Additives
The compound’s combination of rigidity and hydrophobicity makes it effective as:
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A chain transfer agent in radical polymerization ()
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A crosslinking enhancer in epoxy resins, improving by at 5 wt% loading
Pharmaceutical Intermediates
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Serves as a bioisostere for tert-butyl groups, improving metabolic stability
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In preclinical studies, derivatives show 3-fold increased blood-brain barrier penetration compared to linear analogs
| Parameter | Specification |
|---|---|
| GHS Classification | Not classified |
| Storage Conditions | 2-8°C under inert atmosphere |
| Stability | Stable for 24 months when protected from moisture |
| Key Hazards | Irritant (eyes, skin) |
Proper handling requires nitrile gloves, eye protection, and ventilation. Spills should be contained with inert absorbents (vermiculite) and disposed as hazardous waste .
Comparative Analysis with Related Bicyclic Alcohols
| Compound | Strain Energy (kcal/mol) | |
|---|---|---|
| Bicyclo[2.2.1]heptan-2-ol | 25.4 | 12.8 |
| Bicyclo[1.1.1]pentan-1-ylmethanol | 42.7 | 14.2 |
| Target Compound | 43.1 | 15.6 |
The increased strain energy and higher compared to norbornanol derivatives highlight the electronic effects of the bicyclo[1.1.1]pentane framework .
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